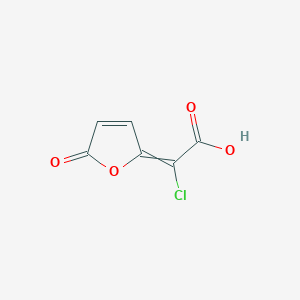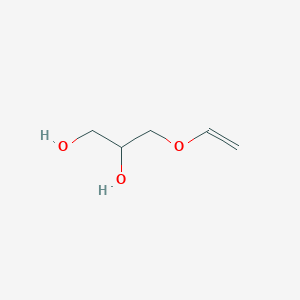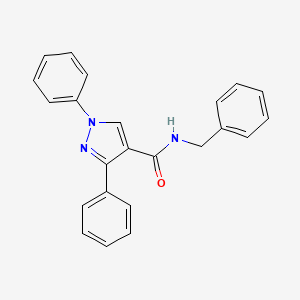![molecular formula C16H21BrO B14279630 2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one CAS No. 150270-95-4](/img/structure/B14279630.png)
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one: , also known by its systematic name ethyl 2-(2-bromophenyl)acetamide , is a chemical compound with the molecular formula C10H12BrNO. Its empirical formula indicates that it contains one bromine atom (Br), one nitrogen atom (N), one oxygen atom (O), and ten carbon atoms ©. The molecular weight of this compound is 242.11 g/mol .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of ethyl 2-(2-bromophenyl)acetamide . One common method involves the reaction of 2-bromophenylacetic acid with ethylamine . The bromine atom from the acid reacts with the amine group, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Analyse Chemischer Reaktionen
Reactivity:
Ethyl 2-(2-bromophenyl)acetamide: can participate in various chemical reactions:
Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Functional Group Transformations: The compound can undergo further functionalization, such as amidation or esterification.
- Bromine (Br2) : Used for bromination reactions.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction of the carbonyl group.
- Ethylamine (CH3CH2NH2) : Reactant in the synthesis.
Major Products: The major products depend on the specific reaction conditions. Reduction of the carbonyl group leads to the corresponding alcohol, while substitution reactions yield various derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-bromophenyl)acetamide: finds applications in:
- Medicinal Chemistry : Researchers explore its potential as a pharmacophore or scaffold for drug development.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Investigating its interactions with biological targets.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may act as a ligand, enzyme inhibitor, or modulator of cellular processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While ethyl 2-(2-bromophenyl)acetamide is unique due to its specific substitution pattern, similar compounds include:
- 2-(2-Bromophenyl)ethyl alcohol (CAS RN: 1074-16-4) .
- (2-Bromobenzyl)triphenylphosphonium bromide (CAS RN: 36901-75-4) .
- Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS RN: 1180536-37-1) .
Remember that further research and characterization are essential to fully understand the compound’s properties and applications
Eigenschaften
CAS-Nummer |
150270-95-4 |
|---|---|
Molekularformel |
C16H21BrO |
Molekulargewicht |
309.24 g/mol |
IUPAC-Name |
2-[2-(2-bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H21BrO/c1-16(2)11-5-8-15(18)13(16)10-9-12-6-3-4-7-14(12)17/h3-4,6-7,13H,5,8-11H2,1-2H3 |
InChI-Schlüssel |
OZBGHNZATISHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)C1CCC2=CC=CC=C2Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


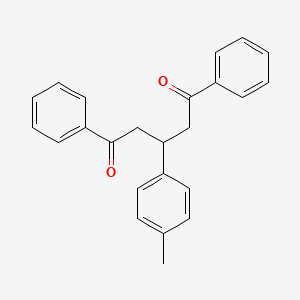
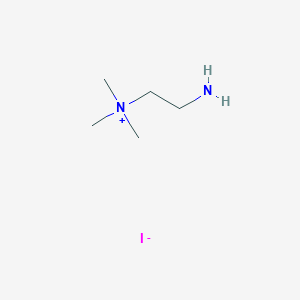

![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
